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Compound of Interest

Compound Name: 2-Bromo-5-propylpyridine

CAS No.: 1159821-61-0

Cat. No.: B2678080

Get Quote

Executive Summary & Application Context
2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a critical halogenated heterocyclic building

block, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce propyl-

pyridine motifs into drug scaffolds.[1][2]

In quality control (QC) and process development, the primary analytical challenge is

distinguishing this specific regioisomer from its structural analogs (e.g., 2-bromo-3-

propylpyridine) and chain isomers (e.g., 2-bromo-5-isopropylpyridine).[1][2] While NMR is

definitive, GC-MS is the workhorse for high-throughput purity profiling.[1][2] This guide details

the specific mass spectral fingerprints required to validate the structure.

Experimental Methodology (Standard Protocol)
To ensure reproducible fragmentation patterns, the following Electron Ionization (EI)

parameters are recommended.
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Parameter Setting Rationale

Ionization Source Electron Impact (EI)
Standardizes fragmentation for

library matching (70 eV).[1][2]

Source Temp 230 °C
Prevents condensation of high-

boiling heterocycles.[1][2]

Transfer Line 280 °C
Ensures rapid transport of the

brominated species.[2]

Column Rtx-5MS or DB-5 (30m)

Low polarity phase separates

isomers based on boiling point

(n-propyl elutes after

isopropyl).[1][2]

Scan Range m/z 40 – 300
Covers molecular ion and

lower alkyl fragments.[2]

Fragmentation Analysis: The Fingerprint
The mass spectrum of 2-Bromo-5-propylpyridine is characterized by three distinct

mechanistic zones: the Molecular Ion Cluster, the Alkyl Chain Cleavage, and the Halogen Loss.

A. Molecular Ion Cluster (M⁺)[1]
m/z 199 and 201

Pattern: 1:1 Intensity Ratio.[1]

Mechanism: The presence of a single Bromine atom (

and

isotopes) creates a signature "twin peak" molecular ion.[1] This confirms the presence of the
halogen before any fragmentation occurs.[1]

B. Primary Fragmentation: Beta-Cleavage (The "n-
Propyl" Marker)[1][2]
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m/z 170 and 172 (Base Peak or High Intensity)[1]

Loss:

(Ethyl Radical, 29 Da).[1]

Mechanism: Energetically, the most favorable cleavage for an alkyl-substituted aromatic ring

is at the beta-position (the C-C bond adjacent to the ring).[1]

For an n-propyl chain (

), beta-cleavage ejects a neutral ethyl radical.[1][2]

This results in a resonance-stabilized pyridinium cation (retaining the Br atom).[1]

Diagnostic Value: This peak distinguishes n-propyl (M-29) from isopropyl (M-15).[1][2]

C. Secondary Pathway: McLafferty Rearrangement
m/z 171 and 173

Loss:

(Ethylene, 28 Da).[1]

Mechanism: The n-propyl chain possesses gamma-hydrogens.[1][2] A site-specific hydrogen

transfer to the aromatic ring (or nitrogen) facilitates the elimination of neutral ethylene.[1]

Note: This pathway is often competitive with beta-cleavage but less intense.[1][2] It is strictly

absent in isomers lacking gamma-hydrogens (e.g., ethyl or methyl derivatives).[1]

D. Halogen Scission[1]
m/z 120 (Frag: $[M - Br]^+ $)

Loss:

(Bromine Radical, 79/81 Da).[1]
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Mechanism: Direct cleavage of the C-Br bond.[1] The resulting ion is the 5-propylpyridinium

cation.[1]

Subsequent Fragmentation: The m/z 120 ion further fragments via beta-cleavage (loss of

ethyl, -29) to yield m/z 91/92 (characteristic pyridyl fragments).[1]

Visualizing the Fragmentation Pathway
The following diagram maps the causal relationships between the molecular structure and the

observed mass spectral peaks.

Molecular Ion (M+)
m/z 199 / 201

(1:1 Ratio)

Beta-Cleavage Product
(Loss of Ethyl Radical)

m/z 170 / 172

- •CH2CH3 (29 Da)
(Dominant Pathway)

McLafferty Rearrangement
(Loss of Ethylene)

m/z 171 / 173

- C2H4 (28 Da)
(Gamma-H Transfer)

De-brominated Cation
(5-Propylpyridinium)

m/z 120

- •Br (79/81 Da)

Pyridyl Fragment
(Ring Degradation)

m/z 91 / 92

- •Br - •CH2CH3

Click to download full resolution via product page

Caption: Mechanistic fragmentation tree for 2-Bromo-5-propylpyridine under 70 eV Electron

Ionization.

Comparative Analysis: Isomer Differentiation
The true power of GC-MS lies in distinguishing the target molecule from its isomers.[1] The

table below outlines the critical differences.
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Feature
2-Bromo-5-(n-

propyl)pyridine

(Target)

2-Bromo-5-

isopropylpyridine

(Common Isomer)

2-Bromo-3-

propylpyridine

(Regioisomer)

Dominant Alkyl Loss M - 29 (Ethyl) M - 15 (Methyl) M - 29 (Ethyl)

Key m/z Peaks 170 / 172 184 / 186 170 / 172

McLafferty (M-28) Present (m/z 171)
Absent (No Gamma-

H)
Present

Retention Time
Late Eluter (Linear

chain)

Early Eluter

(Branched chain)

Variable (Often elutes

after 2-substituted)

Differentiation

Strategy

Look for 170/172

doublet.[1][2]

Look for 184/186

doublet.

Requires RT

standard; Spectra are

nearly identical.[2]

Why This Matters
n-Propyl vs. Isopropyl: The difference is stark.[1] If your spectrum shows a base peak at

184/186, you have synthesized the isopropyl impurity, likely due to rearrangement during the

propyl-boronic acid coupling or contaminated starting material.[1]

5-propyl vs. 3-propyl: These are regioisomers.[1][2] Their mass spectra are virtually identical

because the fragmentation physics (beta-cleavage) is the same.[1] Chromatographic

separation is the only reliable differentiation method here; the 3-substituted isomer typically

has a slightly different retention time due to steric shielding of the nitrogen lone pair.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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